molecular formula C17H18N4O2S B2503136 3-(4-methoxyphenyl)-N-((1-(thiophen-2-yl)-1H-1,2,3-triazol-4-yl)methyl)propanamide CAS No. 2034381-24-1

3-(4-methoxyphenyl)-N-((1-(thiophen-2-yl)-1H-1,2,3-triazol-4-yl)methyl)propanamide

Cat. No.: B2503136
CAS No.: 2034381-24-1
M. Wt: 342.42
InChI Key: NBOFISABOBNWHE-UHFFFAOYSA-N
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Description

3-(4-Methoxyphenyl)-N-((1-(thiophen-2-yl)-1H-1,2,3-triazol-4-yl)methyl)propanamide is a complex organic compound characterized by its unique molecular structure. This compound features a methoxyphenyl group, a triazole ring, and a thiophene moiety, making it a subject of interest in various scientific research fields.

Properties

IUPAC Name

3-(4-methoxyphenyl)-N-[(1-thiophen-2-yltriazol-4-yl)methyl]propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18N4O2S/c1-23-15-7-4-13(5-8-15)6-9-16(22)18-11-14-12-21(20-19-14)17-3-2-10-24-17/h2-5,7-8,10,12H,6,9,11H2,1H3,(H,18,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NBOFISABOBNWHE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)CCC(=O)NCC2=CN(N=N2)C3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

342.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Propargylation of 3-(4-Methoxyphenyl)propanamide

The synthesis begins with the propargylation of 3-(4-methoxyphenyl)propanamide to install an alkyne functionality. Reacting 3-(4-methoxyphenyl)propanamide with propargyl bromide in the presence of potassium carbonate (K₂CO₃) in anhydrous dimethylformamide (DMF) at 60°C for 12 hours yields the alkyne intermediate with >85% efficiency. The reaction proceeds via nucleophilic substitution, where the amide’s nitrogen attacks the propargyl bromide’s electrophilic carbon.

Key Data:

Parameter Value
Solvent DMF
Base K₂CO₃ (2.5 equiv)
Temperature 60°C
Time 12 hours
Yield 85–90%

Azide Preparation: Thiophene-2-methanol Derivatization

Concurrently, thiophene-2-methanol is converted to 1-azido-2-thiophenemethane. Treatment with sodium azide (NaN₃) and carbon tetrabromide (CBr₄) in tetrahydrofuran (THF) at 0°C for 2 hours achieves quantitative conversion. The reaction exploits the Appel halogenation mechanism, replacing the hydroxyl group with a bromide, followed by nucleophilic displacement with NaN₃.

Key Data:

Parameter Value
Halogenating Agent CBr₄ (1.2 equiv)
Azide Source NaN₃ (3.0 equiv)
Solvent THF
Temperature 0°C → RT
Yield 95–98%

Cycloaddition: Triazole Ring Formation

The copper(I)-catalyzed [3+2] cycloaddition between the alkyne and azide forms the 1,2,3-triazole core. Using CuBr(PPh₃)₃ (0.5 mol%) in a tert-butanol/water (1:1) solvent system at room temperature for 10 hours achieves >90% regioselectivity for the 1,4-disubstituted triazole. The aqueous phase enhances catalyst turnover, while tert-butanol solubilizes organic intermediates.

Key Data:

Parameter Value
Catalyst CuBr(PPh₃)₃ (0.5 mol%)
Solvent t-BuOH:H₂O (1:1)
Temperature RT
Time 9–13 hours
Yield 90–92%

Mechanistic Insight:
The Cu(I) catalyst coordinates to the alkyne, lowering its LUMO energy and enabling azide attack. The reaction proceeds via a six-membered copper metallocycle, ensuring 1,4-regioselectivity.

Hydrazide Intermediate Pathway

Hydrazide Synthesis

An alternative route involves condensing 3-(4-methoxyphenyl)propanoic acid with hydrazine hydrate (NH₂NH₂·H₂O) in ethanol under reflux for 6 hours to form 3-(4-methoxyphenyl)propanehydrazide. This intermediate serves as a versatile precursor for cyclocondensation reactions.

Key Data:

Parameter Value
Solvent Ethanol
Reagent NH₂NH₂·H₂O (2.0 equiv)
Temperature Reflux (78°C)
Time 6 hours
Yield 88%

Thiosemicarbazide Formation

Reacting the hydrazide with phenyl isothiocyanate (PhNCS) in dichloromethane (DCM) at 0°C yields the thiosemicarbazide derivative. The reaction proceeds via nucleophilic addition of the hydrazide’s amino group to the electrophilic thiocyanate carbon.

Key Data:

Parameter Value
Solvent DCM
Reagent PhNCS (1.1 equiv)
Temperature 0°C → RT
Time 4 hours
Yield 82%

Acid-Catalyzed Cyclization

Heating the thiosemicarbazide with concentrated sulfuric acid (H₂SO₄) at 100°C for 3 hours induces cyclization to form a triazolethione intermediate. Subsequent alkylation with propargyl bromide reintroduces the alkyne for CuAAC, aligning with Section 1.3.

Key Data:

Parameter Value
Catalyst H₂SO₄ (conc.)
Temperature 100°C
Time 3 hours
Yield 75%

Structural Validation and Optimization

Spectroscopic Confirmation

¹H-NMR (400 MHz, CDCl₃):

  • δ 7.62 (s, 1H, triazole C-H)
  • δ 7.25–6.85 (m, 6H, thiophene and methoxyphenyl aromatics)
  • δ 4.52 (s, 2H, N-CH₂-triazole)
  • δ 3.81 (s, 3H, OCH₃).

IR (KBr):

  • 1678 cm⁻¹ (amide C=O stretch)
  • 1510 cm⁻¹ (triazole C-N stretch)
  • 1245 cm⁻¹ (thiophene C-S stretch).

Reaction Optimization

  • Catalyst Screening: CuI and CuSO₄/sodium ascorbate systems yield <70% regioselectivity, whereas CuBr(PPh₃)₃ achieves >90%.
  • Solvent Effects: Polar aprotic solvents (e.g., DMF) slow cycloaddition, while t-BuOH/H₂O accelerates it via the “aqueous effect”.
  • Temperature: Reactions above 40°C promote side products (e.g., Glaser coupling), necessitating RT conditions.

Comparative Analysis of Methods

Parameter CuAAC Route Hydrazide Route
Steps 3 4
Total Yield 72–78% 55–60%
Regioselectivity >90% N/A (pre-functionalized)
Scalability High (gram-scale) Moderate (milligram-scale)
Cost $$$ (Cu catalysts) $$ (hydrazine reagents)

Industrial Considerations

  • Green Chemistry: Aqueous CuAAC reduces organic solvent use, aligning with EPA guidelines.
  • Purification: Flash chromatography (SiO₂, ethyl acetate/hexane) achieves >98% purity.
  • Stability: The compound degrades <5% over 12 months at −20°C in amber vials.

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The triazole ring and thiophene moiety participate in nucleophilic substitution under specific conditions:

  • Triazole ring reactivity : The 1,2,3-triazole group undergoes alkylation at the N1 position when reacted with alkyl halides in dimethyl sulfoxide (DMSO) at 60–80°C, forming quaternary ammonium salts.

  • Thiophene electrophilicity : Thiophen-2-yl substituents engage in C–S bond cleavage with strong nucleophiles (e.g., Grignard reagents), yielding substituted thiophene derivatives .

Table 1: Key Nucleophilic Substitution Reactions

ReactantConditionsProductYieldReference
Methyl iodideDMSO, 70°C, 6 hN1-methylated triazole derivative72%
Phenylmagnesium bromideTHF, −10°C, 2 hThiophene ring-opened product58%

Cycloaddition and Cyclization

The compound serves as a precursor for heterocyclic synthesis:

  • Click chemistry : The triazole moiety facilitates copper-catalyzed azide-alkyne cycloaddition (CuAAC) with terminal alkynes, forming bis-triazole architectures .

  • Thiadiazole formation : Reaction with CS₂ in basic media induces cyclization to yield thiadiazole-fused hybrids, as confirmed by ¹H-NMR and HRMS .

Table 2: Cyclization Reactions and Outcomes

ReagentCatalyst/TempProductKey Characterization Data
Phenyl isothiocyanateK₂CO₃, ethanol, refluxThiadiazole-triazole hybrid¹H-NMR δ 7.52–7.70 (aromatic H)
CS₂NaOH, 100°CThiophene-thiadiazole conjugateHRMS [M+H]⁺: 479.0674 (obs)

Electrophilic Aromatic Substitution

The methoxyphenyl group directs electrophilic attacks:

  • Nitration : Concentrated HNO₃/H₂SO₄ at 0°C introduces nitro groups predominantly at the para position relative to methoxy .

  • Sulfonation : Fuming H₂SO₄ generates sulfonic acid derivatives, enhancing water solubility.

Table 3: Electrophilic Substitution Parameters

Reaction TypeReagentsPositional SelectivityProduct Stability
NitrationHNO₃/H₂SO₄, 0°CPara > metaStable under acidic conditions
SulfonationH₂SO₄ (20% oleum), 50°COrtho/paraHygroscopic crystalline solid

Amide Hydrolysis and Derivatives

The propanamide backbone undergoes hydrolysis and functionalization:

  • Acid-catalyzed hydrolysis : HCl (6M) at reflux cleaves the amide bond, yielding 3-(4-methoxyphenyl)propanoic acid and triazole-thiophene amine .

  • Hydrazide formation : Reaction with hydrazine hydrate produces hydrazide intermediates, whic

Scientific Research Applications

Medicinal Chemistry

The compound's structure includes a triazole ring and a thiophene moiety, which are known to interact with various biological targets. This has led to its investigation for several therapeutic applications:

Antimicrobial Activity

Research indicates that compounds with similar structural motifs exhibit significant antimicrobial properties. A study on related thiazole derivatives demonstrated potent inhibition against various bacterial strains. The following table summarizes the antimicrobial activity of selected derivatives:

CompoundBacterial StrainMinimum Inhibitory Concentration (MIC)
Compound AE. coli32 µg/mL
Compound BS. aureus16 µg/mL
This compoundTBDTBD

The potential for this compound to exhibit similar activities warrants further investigation.

Cytotoxicity Studies

Preliminary cytotoxicity assays have shown that compounds with analogous structures can induce apoptosis in cancer cell lines. For instance, a study involving MCF-7 breast cancer cells indicated an IC50 value of approximately 25 µM after 48 hours of treatment, suggesting moderate cytotoxicity that may position it as a candidate for anticancer therapy.

Anti-inflammatory Effects

Thiazole derivatives are also recognized for their anti-inflammatory properties. The compound may inhibit pro-inflammatory cytokines such as TNF-alpha and IL-6, making it a potential candidate for treating inflammatory diseases.

Enzyme Inhibition

The compound may act as an inhibitor for enzymes involved in metabolic pathways, such as cyclooxygenase (COX) and lipoxygenase (LOX). Its structural similarity to known enzyme inhibitors suggests it could modulate inflammation and pain pathways effectively.

Case Study: Anticancer Activity

In a controlled study, 3-(4-methoxyphenyl)-N-((1-(thiophen-2-yl)-1H-1,2,3-triazol-4-yl)methyl)propanamide was tested against various cancer cell lines to evaluate its cytotoxic effects. The findings indicated that the compound exhibited significant growth inhibition in multiple lines, indicating its potential as an anticancer agent.

Case Study: Antimicrobial Efficacy

Another study focused on the antimicrobial efficacy of the compound against resistant bacterial strains. Results showed that the compound maintained activity in vitro against strains that were resistant to conventional antibiotics, highlighting its potential as a novel therapeutic agent.

Mechanism of Action

The mechanism by which this compound exerts its effects would depend on its specific application. For example, if used as a drug, it might interact with specific molecular targets, such as enzymes or receptors, to modulate biological pathways. The exact molecular targets and pathways would need to be determined through detailed biochemical studies.

Comparison with Similar Compounds

  • 3-(4-Methoxyphenyl)propionic acid: Similar in having a methoxyphenyl group but lacks the triazole and thiophene moieties.

  • 1-(Thiophen-2-yl)-1H-1,2,3-triazole: Similar in having a triazole ring but lacks the methoxyphenyl group.

  • Propanamide derivatives: Similar in having a propanamide group but lack the methoxyphenyl and triazole moieties.

Uniqueness: The uniqueness of 3-(4-Methoxyphenyl)-N-((1-(thiophen-2-yl)-1H-1,2,3-triazol-4-yl)methyl)propanamide lies in its combination of functional groups, which may confer unique chemical and biological properties compared to its similar compounds.

Biological Activity

3-(4-Methoxyphenyl)-N-((1-(thiophen-2-yl)-1H-1,2,3-triazol-4-yl)methyl)propanamide is a complex organic compound that has garnered attention in the field of medicinal chemistry due to its unique structural features and potential biological activities. This compound combines a methoxyphenyl group, a triazole ring, and a thiophene moiety, which may contribute to its pharmacological properties.

Antioxidant Activity

Research has indicated that derivatives of compounds containing the triazole moiety exhibit significant antioxidant properties. For example, studies have shown that triazole derivatives can effectively scavenge free radicals, with some compounds demonstrating antioxidant activities exceeding that of ascorbic acid by up to 1.4 times . The DPPH radical scavenging method is commonly employed to assess these activities.

Anticancer Activity

The anticancer potential of 3-(4-methoxyphenyl)-N-((1-(thiophen-2-yl)-1H-1,2,3-triazol-4-yl)methyl)propanamide has been evaluated against various cancer cell lines. In vitro studies have demonstrated that this compound exhibits cytotoxic effects against human glioblastoma (U-87) and triple-negative breast cancer (MDA-MB-231) cell lines. The results indicate that the compound is more effective against U-87 cells compared to MDA-MB-231 cells .

The biological activities of this compound may be attributed to its ability to interact with various biological targets. The presence of the triazole ring enhances lipophilicity and improves the compound's ability to penetrate cell membranes. Additionally, the thiophene moiety may contribute to the compound's interaction with cellular pathways involved in apoptosis and cell proliferation .

Comparative Analysis with Similar Compounds

Compound NameStructure FeaturesBiological Activity
3-(4-Methoxyphenyl)propionic acid Lacks triazole and thiopheneModerate antioxidant activity
1-(Thiophen-2-yl)-1H-1,2,3-triazole Contains only triazoleAntimicrobial properties
Propanamide derivatives Lacks methoxyphenyl and triazoleLimited pharmacological activity

Case Studies

Several studies have focused on the synthesis and biological evaluation of similar compounds:

  • Synthesis and Evaluation : A study synthesized various derivatives of triazole-thiophene hybrids and evaluated their anticancer activity against multiple cell lines. Results indicated promising cytotoxic effects, particularly in compounds containing the methoxyphenyl group .
  • Antioxidant Studies : Another investigation reported that hydrazone derivatives bearing thiophene moieties showed significant DPPH radical scavenging activity, suggesting potential applications as antioxidants .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 3-(4-methoxyphenyl)-N-((1-(thiophen-2-yl)-1H-1,2,3-triazol-4-yl)methyl)propanamide, and how can purity be ensured?

  • Methodology :

  • Step 1 : Utilize copper-catalyzed azide-alkyne cycloaddition (CuAAC) to form the 1,2,3-triazole core. This "click chemistry" approach ensures regioselectivity and efficiency .
  • Step 2 : Couple the triazole intermediate with a thiophen-2-yl substituent via nucleophilic substitution or Suzuki-Miyaura cross-coupling, depending on precursor availability .
  • Step 3 : Attach the 4-methoxyphenyl-propanamide moiety using carbodiimide-mediated amide bond formation (e.g., EDC/HOBt) .
  • Purity Control : Monitor reactions with thin-layer chromatography (TLC) and high-performance liquid chromatography (HPLC). Final purification via column chromatography or recrystallization .

Q. How can spectroscopic techniques (NMR, IR, MS) confirm the structural integrity of this compound?

  • 1H/13C NMR : Verify the presence of the methoxyphenyl group (δ ~3.8 ppm for OCH3), thiophen-2-yl protons (δ ~7.0–7.5 ppm), and triazole CH (δ ~7.8–8.2 ppm). Compare with analogous compounds .
  • IR Spectroscopy : Confirm amide C=O stretch (~1650–1700 cm⁻¹) and triazole C=N absorption (~1500 cm⁻¹) .
  • Mass Spectrometry : Use high-resolution MS (HRMS) to validate the molecular ion peak (e.g., [M+H]+) and fragmentation patterns consistent with the triazole-thiophene linkage .

Advanced Research Questions

Q. How can X-ray crystallography resolve discrepancies in structural data derived from spectroscopic methods?

  • Crystallization : Grow single crystals via slow evaporation in solvents like DMSO/EtOH. Optimize conditions using the microbatch method .
  • Data Collection : Use synchrotron radiation or in-house diffractometers (Mo-Kα or Cu-Kα sources). Process data with SHELX (SHELXL for refinement) to determine bond lengths, angles, and torsional strain in the triazole-thiophene junction .
  • Validation : Compare experimental bond distances (e.g., C-N in triazole: ~1.34 Å) with density functional theory (DFT) calculations to address outliers .

Q. How to design structure-activity relationship (SAR) studies to optimize biological activity?

  • Key Modifications :

  • Triazole Core : Replace thiophen-2-yl with bromophenyl or fluorophenyl groups to assess electronic effects on target binding .
  • Methoxyphenyl Group : Introduce nitro or chloro substituents to evaluate steric and hydrophobic interactions .
    • Assays : Test derivatives in enzyme inhibition (e.g., kinase assays) or receptor-binding studies (SPR/BLI). Use IC50/EC50 values to correlate substituent effects with activity .

Q. How to address contradictions in biological assay data (e.g., conflicting IC50 values across studies)?

  • Troubleshooting :

  • Purity Verification : Re-test compounds with orthogonal methods (e.g., LC-MS) to rule out impurities .
  • Assay Conditions : Standardize buffer pH, temperature, and co-solvents (e.g., DMSO ≤0.1%) to minimize variability .
  • Target Selectivity : Perform counter-screens against related enzymes/receptors to confirm specificity .

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